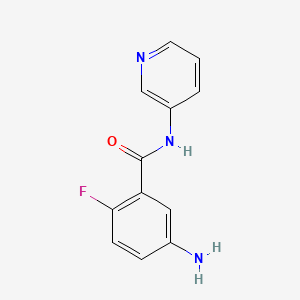![molecular formula C6H2Cl2N2S B2937981 2,4-Dichlorothieno[3,4-D]pyrimidine CAS No. 36948-21-7](/img/structure/B2937981.png)
2,4-Dichlorothieno[3,4-D]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichlorothieno[3,4-D]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by its two chlorine atoms attached to the thieno[3,4-D]pyrimidine ring system, which makes it a versatile intermediate for further chemical modifications.
作用机制
Target of Action
2,4-Dichlorothieno[3,4-D]pyrimidine is a chemical compound that has been identified as an active intermediate in the synthesis of new antitumor medications . .
Mode of Action
It is known that the compound contains two chloride atoms, which are easily replaced by other functional groups, allowing for various unit processes
Action Environment
The compound is typically stored in a dark place at room temperature, suggesting that light and temperature may affect its stability . .
生化分析
Biochemical Properties
It is known that this compound can bind to the ATP binding site of EGFR with high affinity and specificity .
Cellular Effects
Cellular assays have shown that 2,4-Dichlorothieno[3,2-d]pyrimidine inhibits cell proliferation by inhibiting EGFR signaling pathways
Molecular Mechanism
It is known to bind to the ATP binding site of EGFR with high affinity and specificity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorothieno[3,4-D]pyrimidine typically involves the chlorination of thieno[3,4-D]pyrimidine derivatives. One common method includes the reaction of 2-amino-4-chlorothiophene with cyanogen bromide, followed by cyclization and chlorination steps. The reaction conditions often involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as solvents, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process often involves recrystallization or chromatography to achieve high purity levels required for industrial applications .
化学反应分析
Types of Reactions
2,4-Dichlorothieno[3,4-D]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Phosphorus Oxychloride (POCl3): Used in chlorination reactions.
Dimethylformamide (DMF): Used as a solvent in various reactions.
Sodium Hydroxide (NaOH): Used in substitution reactions to deprotonate nucleophiles.
Major Products Formed
The major products formed from the reactions of this compound include substituted thieno[3,4-D]pyrimidine derivatives, which can be further modified for specific applications in medicinal chemistry and materials science .
科学研究应用
2,4-Dichlorothieno[3,4-D]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential antitumor agents and other pharmaceuticals.
Materials Science: The compound is used in the development of new materials with specific electronic properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in various biological assays.
相似化合物的比较
Similar Compounds
2,4-Dichlorothieno[2,3-D]pyrimidine: Similar in structure but differs in the position of the chlorine atoms and the thieno ring.
2,4-Dichloropyrimidine: Lacks the thieno ring but has similar reactivity due to the presence of chlorine atoms.
2,4-Dichlorothiophene: Contains a thiophene ring with chlorine atoms but lacks the pyrimidine moiety.
Uniqueness
2,4-Dichlorothieno[3,4-D]pyrimidine is unique due to its specific ring structure, which combines both thieno and pyrimidine moieties.
属性
IUPAC Name |
2,4-dichlorothieno[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-5-3-1-11-2-4(3)9-6(8)10-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFRGBBMQQJFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CS1)N=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
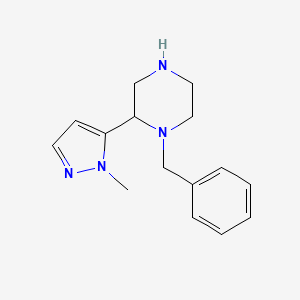
![(E)-8-fluoro-3-((4-methoxybenzylidene)amino)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2937903.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2937904.png)
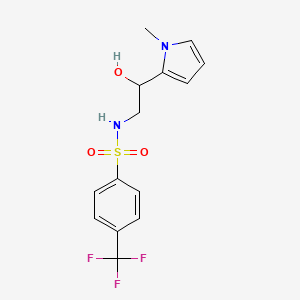
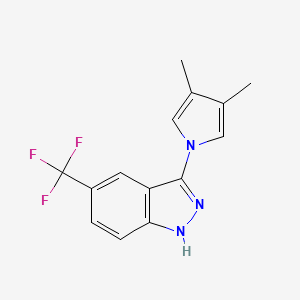
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2937909.png)

![8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2937913.png)
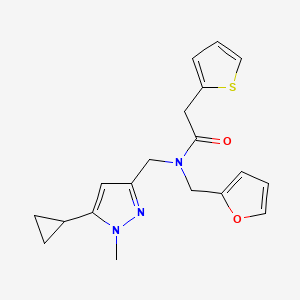
![2,2-dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide](/img/structure/B2937915.png)
![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2937916.png)
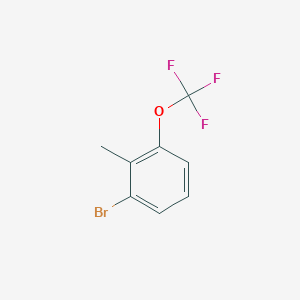
![2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B2937918.png)
